molecular formula C9H7F3O4S B028095 4-Acetylphenyl trifluoromethanesulfonate CAS No. 109613-00-5

4-Acetylphenyl trifluoromethanesulfonate

Cat. No. B028095
M. Wt: 268.21 g/mol
InChI Key: RUMMIUOXQGFCEP-UHFFFAOYSA-N
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Patent
US06136157

Procedure details

Table 1, Entry 11. In the reaction tube were mixed 4-acetylphenyl triflate (0.268 g, 1.0 mmol), phenyltributyltin (0.441 g, 1.2 mmol), Pd2 dba3 (0.00916 g, 0.010 mmol), triphenylarsine (0.0245 g, 0.080 mmol), lithium chloride (0.127 g, 3.0 mmol) and 1.0 ml NMP.under nitrogen. The contents of the flask were irradiated for 2.50 min with an effect of 50 W. After cooling, addition of 1 M aqueous KF (4 ml) with stirring for 120 min, were followed by dilution (DCM) and filtration through a pad of celite. The filtrate was washed with water (25 ml). Additional extraction of the aqueous phase was performed with DCM (2×25 ml). The combined extracts were washed with 25 ml saline and concentrated to an oil. The crude product was purified by column chromatography on silica gel using i-hexane/ethyl acetate (10/1) as the eluent. The yield was 68% (white solid).
Quantity
0.268 g
Type
reactant
Reaction Step One
Quantity
0.441 g
Type
reactant
Reaction Step One
Quantity
0.0245 g
Type
reactant
Reaction Step One
Quantity
0.127 g
Type
reactant
Reaction Step One
Quantity
0.00916 g
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O([C:9]1[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=1)S(C(F)(F)F)(=O)=O.[C:18]1([Sn](CCCC)(CCCC)CCCC)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C1([As](C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Cl-].[Li+].[F-].[K+]>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CN1C(=O)CCC1>[C:18]1([C:9]2[CH:14]=[CH:13][C:12]([C:15](=[O:17])[CH3:16])=[CH:11][CH:10]=2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:3.4,5.6,7.8.9.10.11|

Inputs

Step One
Name
Quantity
0.268 g
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)C(C)=O
Name
Quantity
0.441 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC
Name
Quantity
0.0245 g
Type
reactant
Smiles
C1(=CC=CC=C1)[As](C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0.127 g
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
0.00916 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
Name
Quantity
1 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
[F-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 120 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The contents of the flask were irradiated for 2.50 min with an effect of 50 W
Duration
2.5 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
were followed by dilution (DCM) and filtration through a pad of celite
WASH
Type
WASH
Details
The filtrate was washed with water (25 ml)
EXTRACTION
Type
EXTRACTION
Details
Additional extraction of the aqueous phase
WASH
Type
WASH
Details
The combined extracts were washed with 25 ml saline
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
120 min
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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